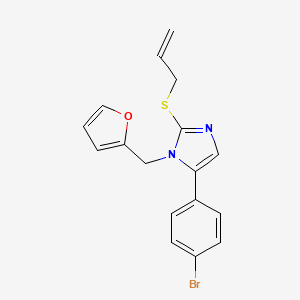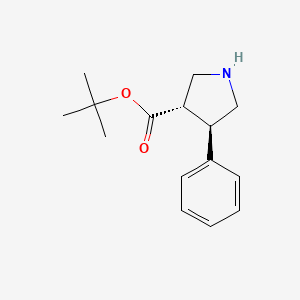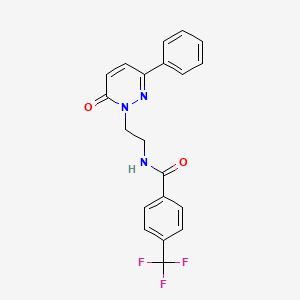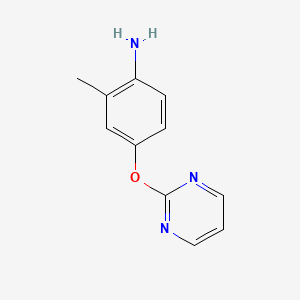
(3-((6-(Dimetilamino)piridazin-3-il)oxi)pirrolidin-1-il)(3,5-dimetilisoxazol-4-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone is a useful research compound. Its molecular formula is C16H21N5O3 and its molecular weight is 331.376. The purity is usually 95%.
BenchChem offers high-quality (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Propiedades Antimicrobianas
Los derivados de piridazinona han demostrado actividad antimicrobiana contra varios patógenos. Su mecanismo de acción puede implicar la inhibición de enzimas esenciales o la interrupción de los procesos celulares. Los investigadores están explorando su potencial como nuevos antibióticos o agentes antifúngicos .
Efectos Antidepresivos y Anxiolíticos
Algunos compuestos de piridazinona exhiben propiedades antidepresivas y ansiolíticas. Estas moléculas pueden modular los niveles de neurotransmisores o interactuar con los receptores involucrados en la regulación del estado de ánimo. Se necesitan más estudios para dilucidar sus mecanismos precisos .
Actividad Antiplaquetaria
Ciertos derivados de piridazinona han mostrado efectos antiplaquetarios, lo que podría ser valioso para prevenir la trombosis o controlar las enfermedades cardiovasculares. Comprender sus interacciones con los receptores plaquetarios y las vías de señalización es crucial para el desarrollo de fármacos .
Potencial Anticancerígeno
Los investigadores han investigado compuestos basados en piridazinona como posibles agentes anticancerígenos. Estas moléculas pueden interferir con el crecimiento de células tumorales, la angiogénesis o la metástasis. Sus perfiles de selectividad y seguridad son áreas de investigación activa .
Manejo del Asma Bronquial y las Alergias
Los derivados de piridazinona se han explorado por sus propiedades antiinflamatorias. Podrían desempeñar un papel en el manejo del asma bronquial y las reacciones alérgicas al modular las respuestas inmunitarias o los mediadores inflamatorios .
Efectos Antihipertensivos
Algunos compuestos de piridazinona exhiben actividad antihipertensiva, posiblemente al afectar el tono vascular o los componentes del sistema renina-angiotensina-aldosterona. La investigación sobre su eficacia y seguridad en pacientes hipertensos está en curso .
Aplicaciones Herbicidas
En la agricultura, los derivados de piridazinona se han utilizado como herbicidas. Interfieren con los procesos de crecimiento de las plantas, lo que los hace efectivos contra las malezas. Su selectividad para las plantas objetivo y el impacto ambiental son consideraciones críticas .
Agroquímicos y Medicamentos Comerciales
Varios compuestos basados en piridazinona, incluyendo Zardaverina (un agente antiplaquetario), Emorfazona (un agente antiinflamatorio), Piridaben (un herbicida) y Norflurazon (otro herbicida), han encontrado aplicaciones en la industria farmacéutica y la agricultura .
Mecanismo De Acción
Target of Action
Compounds containing pyrrolidine and pyridazinone rings have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Pyridazinone derivatives have shown a diverse range of pharmacological activities including cardiotonic, bronchodilatory, anti-inflammatory, antiulcer, antidiabetic, and antiplatelet activity .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Pyridazinone derivatives have been reported to possess a wide range of pharmacological properties .
Propiedades
IUPAC Name |
[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3/c1-10-15(11(2)24-19-10)16(22)21-8-7-12(9-21)23-14-6-5-13(17-18-14)20(3)4/h5-6,12H,7-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLZRTWMBNTRFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(C2)OC3=NN=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2-ethoxyphenyl)-1-[(furan-2-yl)methyl]-1-(oxan-4-yl)urea](/img/structure/B2533496.png)
![7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2533497.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2533499.png)

![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2533502.png)


![7-[(E)-but-2-enyl]-3-methyl-8-propylsulfanylpurine-2,6-dione](/img/structure/B2533506.png)
![5-Ethyl-2-{[1-(4-methylbenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2533508.png)


![N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(3-methylphenyl)ethanediamide](/img/structure/B2533516.png)


